molecular formula C16H13Cl2NO3 B250738 N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide

N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide

Cat. No.: B250738
M. Wt: 338.2 g/mol
InChI Key: DRXMGVMBQMSIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide, also known as ADMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. ADMB belongs to the class of benzamide compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. These enzymes play a crucial role in the progression of neurodegenerative diseases, inflammation, and cancer. This compound inhibits the activity of these enzymes, leading to a reduction in the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily monitored through recrystallization. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide. The compound has shown promising results in the treatment of neurodegenerative diseases, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. The compound's potential use in combination with other drugs should also be investigated. This compound's mechanism of action should be further elucidated to identify potential targets for drug development. The development of new analogs of this compound with improved solubility and reduced cytotoxicity should also be explored.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with acetic anhydride and 4-aminophenyl acetate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes that contribute to the progression of these diseases.

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C16H13Cl2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)13-7-11(17)8-14(18)15(13)22-2/h3-8H,1-2H3,(H,19,21)

InChI Key

DRXMGVMBQMSIIR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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